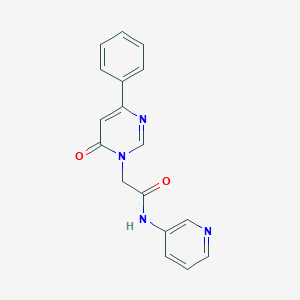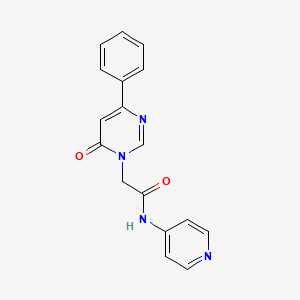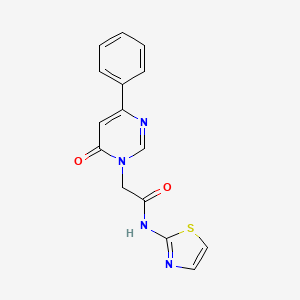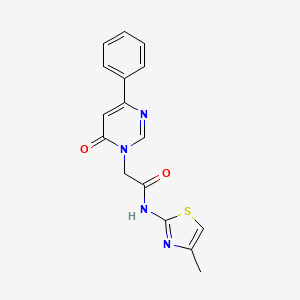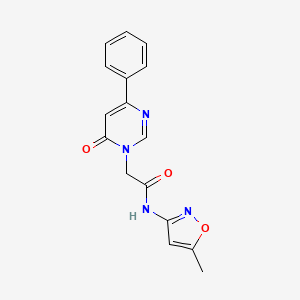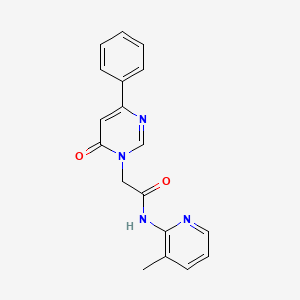
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide, abbreviated as NMP-6-PPD, is a chemical compound that has been widely studied due to its potential applications in a variety of scientific fields, such as biochemistry and pharmacology. NMP-6-PPD is a synthetic compound, meaning it is made in a laboratory and not found in nature. This compound has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
科学的研究の応用
NMP-6-PPD has been studied extensively in scientific research due to its potential applications in a variety of fields. This compound has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments. It has been used in studies of DNA and RNA replication, as well as in studies of protein synthesis and enzyme activity. NMP-6-PPD has also been used in studies of the effects of drugs on the human body, as well as in studies of the effects of various environmental pollutants on the environment.
作用機序
The exact mechanism of action of NMP-6-PPD is not yet fully understood. However, it is believed to act as a competitive inhibitor of the enzyme thymidylate synthase, which is responsible for the synthesis of thymidine triphosphate (TTP). TTP is an important building block of DNA and RNA, and its inhibition leads to the inhibition of DNA and RNA replication. In addition, NMP-6-PPD has been found to interact with certain proteins involved in protein synthesis, as well as with certain enzymes involved in metabolic pathways.
Biochemical and Physiological Effects
NMP-6-PPD has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme thymidylate synthase, leading to the inhibition of DNA and RNA replication. It has also been found to interact with certain proteins involved in protein synthesis, as well as with certain enzymes involved in metabolic pathways. In addition, NMP-6-PPD has been found to have anti-inflammatory and anti-cancer properties, and has been used in studies of the effects of drugs on the human body, as well as in studies of the effects of various environmental pollutants on the environment.
実験室実験の利点と制限
NMP-6-PPD has a number of advantages for laboratory experiments. It is relatively easy to synthesize in the laboratory, and is relatively stable under a variety of conditions. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, NMP-6-PPD is not completely inert and can react with other compounds in the laboratory, which can lead to unwanted side effects.
将来の方向性
NMP-6-PPD has a number of potential future applications in scientific research. It could be used to develop new drugs and therapies for a variety of diseases, such as cancer and inflammation. It could also be used to develop new methods of diagnosing and treating diseases, as well as new methods of detecting environmental pollutants. Additionally, NMP-6-PPD could be used to develop new methods of synthesizing and studying proteins and enzymes, as well as new methods of studying the effects of drugs on the human body.
合成法
NMP-6-PPD can be synthesized in the laboratory by a two-step process. The first step involves the reaction of 3-methylpyridine with 4-phenyl-1,6-dihydropyrimidine in the presence of anhydrous potassium carbonate and acetic acid. This reaction produces N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide. The second step involves the reaction of this compound with ethyl bromoacetate in the presence of sodium hydroxide, which produces the desired product.
特性
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-6-5-9-19-18(13)21-16(23)11-22-12-20-15(10-17(22)24)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJWNHIMCRLXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541354.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
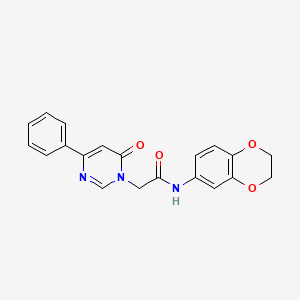
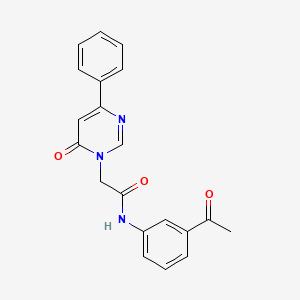
![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
